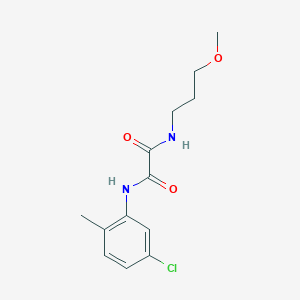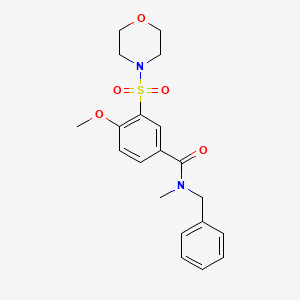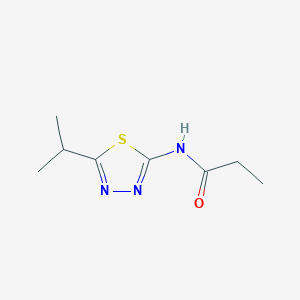![molecular formula C20H21NO7 B4742691 (Z)-3-(4-methoxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]prop-2-enoic acid](/img/structure/B4742691.png)
(Z)-3-(4-methoxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]prop-2-enoic acid
Descripción general
Descripción
(Z)-3-(4-methoxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]prop-2-enoic acid is an organic compound characterized by its complex structure, which includes methoxyphenyl and trimethoxybenzoyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(4-methoxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]prop-2-enoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method includes:
Preparation of 4-methoxyphenylacetic acid: This can be synthesized through the Friedel-Crafts acylation of anisole with chloroacetic acid.
Formation of 3,4,5-trimethoxybenzoyl chloride: This is achieved by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride.
Coupling Reaction: The final step involves the coupling of 4-methoxyphenylacetic acid with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-3-(4-methoxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-3-(4-methoxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]prop-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential interactions with various biomolecules. It can serve as a probe to study enzyme activities and protein-ligand interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in the development of new drugs targeting specific pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mecanismo De Acción
The mechanism of action of (Z)-3-(4-methoxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]prop-2-enoic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(E)-3-(4-methoxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]prop-2-enoic acid: The E-isomer of the compound, which has different spatial arrangement and potentially different properties.
3-(4-methoxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]propanoic acid: A similar compound with a saturated carbon chain.
Uniqueness
(Z)-3-(4-methoxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]prop-2-enoic acid is unique due to its Z-configuration, which affects its reactivity and interactions with other molecules. This configuration can lead to different biological activities and chemical properties compared to its isomers and analogs.
Propiedades
IUPAC Name |
(Z)-3-(4-methoxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO7/c1-25-14-7-5-12(6-8-14)9-15(20(23)24)21-19(22)13-10-16(26-2)18(28-4)17(11-13)27-3/h5-11H,1-4H3,(H,21,22)(H,23,24)/b15-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPAQYWSZGOPYON-DHDCSXOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=O)O)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(/C(=O)O)\NC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-[[2-(4-iodophenoxy)acetyl]amino]benzoate](/img/structure/B4742637.png)
![2-[1-(2-{[3-(AMINOCARBONYL)-4-ETHYL-5-METHYL-2-THIENYL]AMINO}-2-OXOETHYL)CYCLOPENTYL]ACETIC ACID](/img/structure/B4742639.png)

![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(5-methyl-3-isoxazolyl)-2-furamide](/img/structure/B4742651.png)
![3,4-dimethoxy-N-{2-[methyl(phenyl)amino]ethyl}benzenesulfonamide](/img/structure/B4742658.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(3-cyano-2-pyridinyl)thio]acetamide](/img/structure/B4742660.png)
![1-(methylsulfonyl)-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}piperidine-3-carbohydrazide](/img/structure/B4742662.png)
![Ethyl 3-{[4-(azepan-1-ylcarbonyl)phenyl]amino}-3-oxopropanoate](/img/structure/B4742668.png)
![methyl 2-{[(4-formylphenoxy)acetyl]amino}benzoate](/img/structure/B4742673.png)

![N~2~-(3,4-dichlorophenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4742678.png)

![5-[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4742688.png)
